Cephalosporin 87/30

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

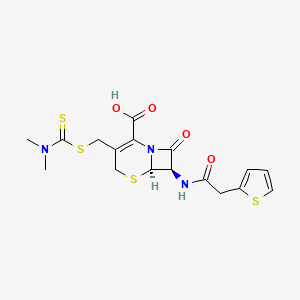

Cephalosporin 87/30 is a member of the cephalosporin class of antibiotics, which are derived from the fungus Acremonium. Cephalosporins are β-lactam antibiotics that are widely used to treat bacterial infections due to their broad-spectrum activity and low toxicity. This compound, like other cephalosporins, works by inhibiting bacterial cell wall synthesis, leading to the death of the bacteria.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cephalosporin antibiotics typically involves the modification of the core β-lactam structure. The process begins with the fermentation of the fungus Acremonium to produce cephalosporin C. This compound is then chemically modified to produce various cephalosporins, including Cephalosporin 87/30. The key steps in the synthesis include acylation, cyclization, and side-chain modification. Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH conditions to optimize yield and purity .

Industrial Production Methods: Industrial production of cephalosporins involves large-scale fermentation followed by extraction and purification processes. Techniques such as adsorption chromatography, membrane separation, and reactive extraction are commonly used to isolate and purify the antibiotic. The final product is then formulated into various dosage forms for clinical use .

Analyse Chemischer Reaktionen

Types of Reactions: Cephalosporin 87/30 undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the side chains of the cephalosporin molecule, potentially altering its antibacterial activity.

Reduction: Reduction reactions can also affect the side chains, leading to different derivatives with varying properties.

Substitution: Substitution reactions, particularly at the 7-position of the β-lactam ring, are crucial for creating new cephalosporin derivatives with enhanced activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired modifications .

Major Products: The major products formed from these reactions are various cephalosporin derivatives, each with unique antibacterial properties. These derivatives are often tested for their efficacy against different bacterial strains to identify the most potent compounds .

Wissenschaftliche Forschungsanwendungen

Cephalosporin 87/30 has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying the structure-activity relationship of β-lactam antibiotics.

Biology: Researchers use it to investigate the mechanisms of bacterial resistance and to develop new strategies for overcoming antibiotic resistance.

Medicine: this compound is used in clinical trials to evaluate its efficacy and safety in treating various bacterial infections.

Industry: It is used in the development of new antibiotic formulations and in the production of semi-synthetic cephalosporins

Wirkmechanismus

Cephalosporin 87/30 is compared with other cephalosporins such as cephalexin, cefuroxime, cefaclor, cefixime, and cefpodoxime. While all these compounds share the core β-lactam structure, they differ in their side chains, which affect their spectrum of activity and pharmacokinetic properties. This compound is unique in its specific modifications, which may confer advantages in terms of stability, spectrum of activity, or resistance to β-lactamase enzymes .

Vergleich Mit ähnlichen Verbindungen

- Cephalexin

- Cefuroxime

- Cefaclor

- Cefixime

- Cefpodoxime

Cephalosporin 87/30 stands out due to its unique side-chain modifications, which may offer improved efficacy against certain bacterial strains and reduced susceptibility to resistance mechanisms.

Eigenschaften

CAS-Nummer |

1055-69-2 |

|---|---|

Molekularformel |

C17H19N3O4S4 |

Molekulargewicht |

457.6 g/mol |

IUPAC-Name |

(6R,7R)-3-(dimethylcarbamothioylsulfanylmethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C17H19N3O4S4/c1-19(2)17(25)28-8-9-7-27-15-12(14(22)20(15)13(9)16(23)24)18-11(21)6-10-4-3-5-26-10/h3-5,12,15H,6-8H2,1-2H3,(H,18,21)(H,23,24)/t12-,15-/m1/s1 |

InChI-Schlüssel |

WFXDMOZIXPFIEO-IUODEOHRSA-N |

Isomerische SMILES |

CN(C)C(=S)SCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O |

Kanonische SMILES |

CN(C)C(=S)SCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[4-methyl-4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazin-4-ium-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide;iodide](/img/structure/B14752910.png)

![[(1R,2R,4S,5S,6R,9S,11S,13R,15R)-2,5,7,9,11-pentaacetyloxy-1-hydroxy-4,12,12,15-tetramethyl-8-methylidene-14-oxo-16-oxatricyclo[11.2.1.02,6]hexadecan-10-yl] benzoate](/img/structure/B14752952.png)

![1-(2,4-Dinitrophenyl)-2-[(3-fluorophenyl)(naphthalen-1-yl)methylidene]hydrazine](/img/structure/B14752962.png)

![2-(hydroxymethyl)-6-[(5E,6E)-2,3,4-trihydroxy-5,6-bis(phenylhydrazinylidene)hexoxy]oxane-3,4,5-triol](/img/structure/B14752971.png)

![N-[4-methoxy-3-[[(2-phenylpiperidin-3-yl)amino]methyl]phenyl]-N-methylmethanesulfonamide;hydrochloride](/img/structure/B14752975.png)

![6-Oxabicyclo[3.2.1]octane](/img/structure/B14752976.png)

![4-[(3-Oxo-3-phenylmethoxypropyl)amino]-1-piperidinecarboxylic acid tert-butyl ester](/img/structure/B14752979.png)